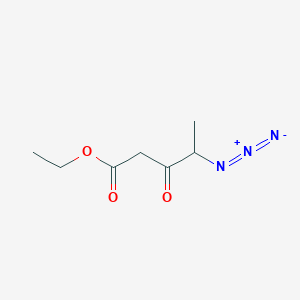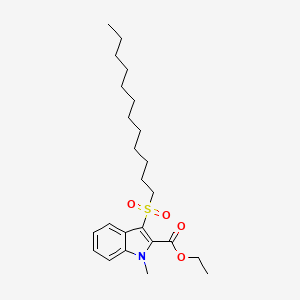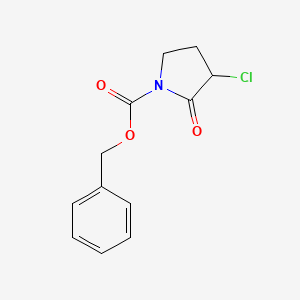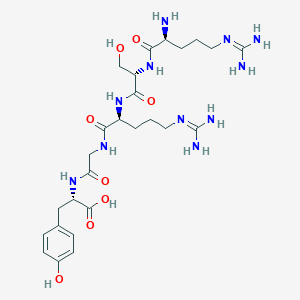![molecular formula C17H12Cl2N2S B12598756 Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- CAS No. 651315-81-0](/img/structure/B12598756.png)
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely recognized for their significant role in biological systems, particularly as components of nucleic acids. This specific compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- typically involves the reaction of 2,4-dichloropyrimidine with 4-(methylthio)phenylboronic acid and phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines in solvents such as ethanol or DMF.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
科学的研究の応用
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with receptors, modulating their activity and affecting downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
類似化合物との比較
Similar Compounds
2,4-Dichloropyrimidine: Lacks the phenyl and methylthio substitutions, making it less complex.
4-(Methylthio)phenylpyrimidine: Contains the methylthio group but lacks the dichloro and phenyl substitutions.
6-Phenylpyrimidine: Contains the phenyl group but lacks the dichloro and methylthio substitutions.
Uniqueness
Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methylthio) groups, along with the phenyl ring, contributes to its versatility in various chemical reactions and biological interactions .
特性
CAS番号 |
651315-81-0 |
|---|---|
分子式 |
C17H12Cl2N2S |
分子量 |
347.3 g/mol |
IUPAC名 |
2,4-dichloro-5-(4-methylsulfanylphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2S/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3 |
InChIキー |
NOMZFRWOYNBDCH-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
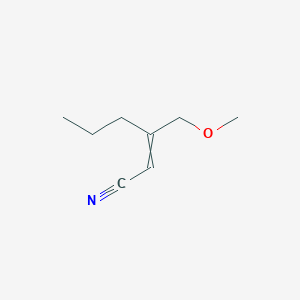
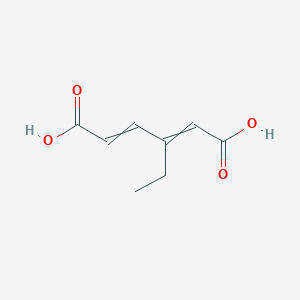
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
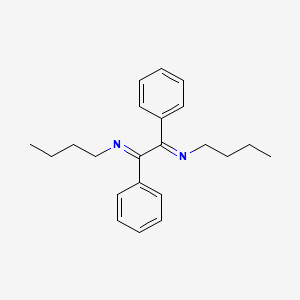
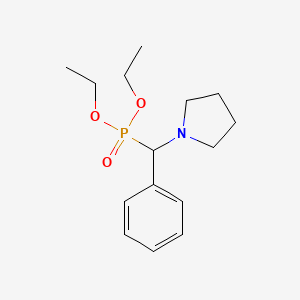
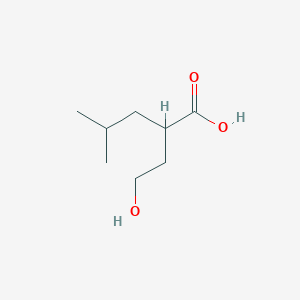

![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
